

# o-Chlorostilbene spectroscopic data analysis (NMR, IR, MS)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *o*-Chlorostilbene

Cat. No.: B168030

[Get Quote](#)

## An In-Depth Spectroscopic Analysis of o-Chlorostilbene

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for **o-chlorostilbene**, also known as (E)-2-chlorostilbene. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields who require a thorough understanding of the structural characterization of this compound. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **o-chlorostilbene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: <sup>1</sup>H NMR Spectroscopic Data for (E)-2-Chlorostilbene

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
7.68	d	7.8	1H	Ar-H
7.53	m	-	3H	Ar-H
7.37	t	7.6	3H	Ar-H
7.31-7.25	m	-	2H	Ar-H
7.18	t	7.6	1H	Ar-H
7.07	d	16.0	1H	Vinyl-H

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **o-Chlorostilbene**

Chemical Shift ( $\delta$ ) ppm	Assignment
135.4	C (Aromatic)
133.5	C (Aromatic)
131.7	CH (Vinyl)
129.8	CH (Aromatic)
128.8	CH (Aromatic)
128.4	CH (Aromatic)
127.0	CH (Aromatic)
126.7	CH (Aromatic)
124.6	CH (Vinyl)

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **o-Chlorostilbene**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3058	Weak	Aromatic C-H Stretch
1595	Medium	Aromatic C=C Stretch
1494	Medium	Aromatic C=C Stretch
1467	Medium	Aromatic C=C Stretch
1444	Medium	Aromatic C=C Stretch
966	Strong	trans C-H Bend (Out-of-Plane)
748	Strong	C-Cl Stretch / C-H Bend
692	Strong	C-H Bend (Out-of-Plane)

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Fragmentation Data for **o-Chlorostilbene**

m/z	Relative Intensity (%)	Assignment
216	35	[M+2] <sup>+</sup>
214	100	[M] <sup>+</sup>
179	95	[M-Cl] <sup>+</sup>
178	80	[M-HCl] <sup>+</sup>
152	20	[C <sub>12</sub> H <sub>8</sub> ] <sup>+</sup>
89	30	[C <sub>7</sub> H <sub>5</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail the methodologies employed for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz spectrometer. The sample of (E)-2-chlorostilbene was dissolved in deuterated chloroform ( $\text{CDCl}_3$ ), which also served as the internal standard. The data was processed using standard Fourier transform techniques.

## Infrared (IR) Spectroscopy

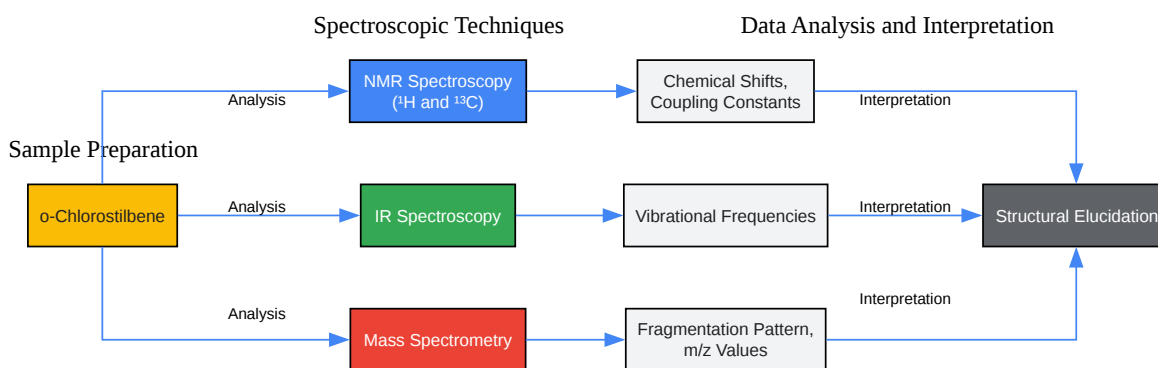
The IR spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A small amount of the neat **o-chlorostilbene** sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

The mass spectrum was recorded on a mass spectrometer using the electron ionization (EI) technique. The sample was introduced via a direct insertion probe. The ionization energy was set to 70 eV.

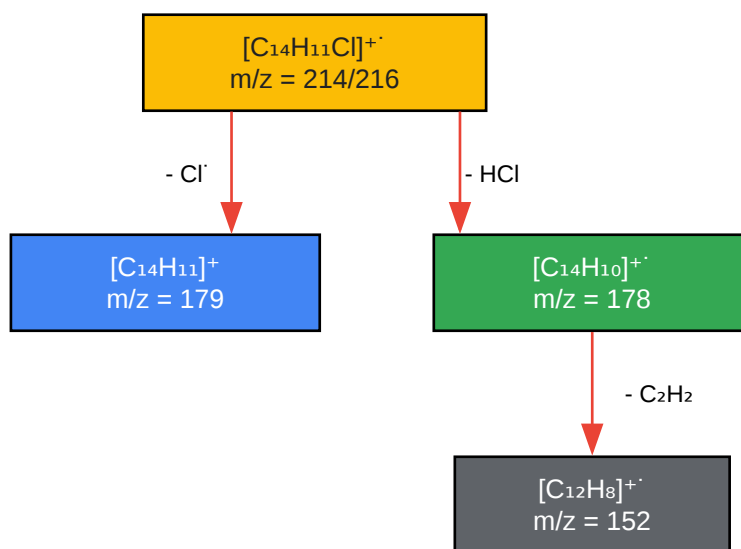
## Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **o-chlorostilbene**.



[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **o-Chlorostilbene**.



[Click to download full resolution via product page](#)

Caption: Proposed mass fragmentation pathway of **o-Chlorostilbene**.

- To cite this document: BenchChem. [o-Chlorostilbene spectroscopic data analysis (NMR, IR, MS)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b168030#o-chlorostilbene-spectroscopic-data-analysis-nmr-ir-ms\]](https://www.benchchem.com/product/b168030#o-chlorostilbene-spectroscopic-data-analysis-nmr-ir-ms)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)